molecular formula C15H17ClFN3O4S2 B2556923 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine CAS No. 2034489-50-2

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Cat. No.: B2556923
CAS No.: 2034489-50-2
M. Wt: 421.89
InChI Key: ZNZXTMFNDIZBJQ-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl substituents. The compound’s structure includes a 3-chloro-4-fluorophenyl sulfonyl group at position 1 and a 1-methyl-1H-imidazol-2-yl sulfonyl group at position 4 of the piperidine ring.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O4S2/c1-19-9-6-18-15(19)25(21,22)11-4-7-20(8-5-11)26(23,24)12-2-3-14(17)13(16)10-12/h2-3,6,9-11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZXTMFNDIZBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a complex organic molecule that features a piperidine ring and multiple sulfonyl groups. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on antibacterial, antiviral, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14ClF2N4O4S2C_{13}H_{14}ClF_2N_4O_4S_2, with a molecular weight of approximately 396.35 g/mol. The presence of halogen atoms (chlorine and fluorine) and sulfonyl groups indicates significant reactivity and potential biological properties.

Biological Activity Overview

Research has shown that compounds containing piperidine and sulfonamide functionalities often exhibit notable pharmacological effects. The following sections explore specific biological activities associated with this compound.

Antibacterial Activity

Studies have demonstrated that related sulfonamide compounds exhibit strong antibacterial properties. For instance, a synthesized derivative containing similar structural features showed IC50 values ranging from 1.21 µM to 6.28 µM against various bacterial strains, which indicates potent antibacterial activity when compared to standard drugs .

CompoundIC50 (µM)Bacterial Strain
Compound A2.14 ± 0.003E. coli
Compound B0.63 ± 0.001S. aureus
Compound C2.39 ± 0.005P. aeruginosa

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively, particularly against acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds with similar sulfonamide structures have shown promising results in inhibiting AChE, which is crucial for treating neurodegenerative diseases.
  • Urease Inhibition : Another study reported significant urease inhibition with IC50 values as low as 2.15 µM, suggesting potential applications in treating urease-related conditions .
EnzymeIC50 (µM)Reference
AChE1.13 ± 0.003
Urease2.15 ± 0.002

Antiviral Activity

Emerging research indicates that compounds with the pyrazole motif, similar to those in this compound, exhibit antiviral properties against various viruses, including herpes simplex virus (HSV). For example, certain pyrazole derivatives have shown up to 69% reduction in HSV plaque formation at specific concentrations .

Case Studies

  • Study on Antiviral Efficacy : A recent investigation found that pyrazole-containing compounds significantly inhibited the replication of the tobacco mosaic virus (TMV), demonstrating the potential applicability of this compound in antiviral therapies .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of sulfonamide derivatives found that certain compounds could effectively inhibit both AChE and urease, emphasizing their therapeutic potential in treating infections and neurodegenerative disorders .

Comparison with Similar Compounds

Sulfonyl Piperidine Derivatives

The compound is structurally distinct from other sulfonyl piperidines documented in patents and chemical databases. Key comparisons include:

Compound Name Molecular Formula Substituent 1 Substituent 2 Key Differences Source
Target Compound C₁₇H₁₆ClFN₃O₄S₂ 3-Chloro-4-fluorophenyl sulfonyl 1-Methyl-1H-imidazol-2-yl sulfonyl Dual sulfonyl groups; halogenated aryl -
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine C₂₀H₂₁FN₄O₃S 4-(4-Fluorophenyl)pyrrole-2-carbonyl 1-Methyl-1H-imidazol-2-yl sulfonyl Pyrrole carbonyl vs. sulfonyl; no chloro
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol C₁₅H₂₁NO₃S 3-(Methylsulfonyl)phenyl Propyl Single sulfonyl; aliphatic substituent

Key Observations :

  • The target compound’s dual sulfonyl groups differentiate it from analogs with single sulfonyl or mixed functional groups (e.g., carbonyl in ).
  • Halogenation (Cl/F) on the aryl ring may enhance binding to hydrophobic pockets in biological targets compared to non-halogenated derivatives like the 4-fluorophenyl analog in .

Electronic and Steric Effects

  • Chloro vs.
  • Imidazole vs. Pyridine/Pyrrole : The 1-methylimidazole ring offers a planar, aromatic heterocycle distinct from pyridine or pyrrole systems in , which could influence π-π stacking or metal coordination.

Hypothesized Pharmacological Implications

  • Dual Sulfonyl Groups : These may enhance binding to sulfotransferases or sulfonylurea receptors, though this requires experimental validation.
  • Metabolic Stability: The chloro and fluoro substituents likely reduce oxidative metabolism compared to non-halogenated analogs, as observed in related fluorinated pharmaceuticals .

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